![molecular formula C18H16N2O6 B2437228 1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea CAS No. 2034259-85-1](/img/structure/B2437228.png)
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea is a useful research compound. Its molecular formula is C18H16N2O6 and its molecular weight is 356.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Enzymatic Activities
5-Lipoxygenase Inhibitory Activities : A study conducted by Ohemeng et al. (1994) synthesized a series of benzofuran hydroxyamic acids, which are structurally similar to the compound , to evaluate their inhibitory activities on 5-lipoxygenase. This enzyme is crucial in the synthesis of leukotrienes, which are inflammatory mediators. The research found that the substitution of small polar substituents, such as amino (urea), on the acyl group led to more consistent oral activity, highlighting the potential of these compounds in developing anti-inflammatory drugs (Ohemeng et al., 1994).
Acetylcholinesterase Inhibitors : Vidaluc et al. (1995) synthesized a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which are closely related to the compound . They found these compounds to be potent inhibitors of acetylcholinesterase, an enzyme involved in neurodegenerative diseases like Alzheimer's. This suggests potential applications in treating neurological disorders (Vidaluc et al., 1995).
Bromophenol Derivatives : A study by Li et al. (2008) on the marine red alga Polysiphonia urceolata identified a bromophenol compound with a structure including a furan unit, similar to the compound . It exhibited significant DPPH radical-scavenging activity, indicating potential antioxidant properties (Li et al., 2008).
Chemical Synthesis and Characterization
Synthesis of Furan Derivatives : Research by Partenheimer and Grushin (2001) explored the synthesis of furan derivatives, including methods that might be applicable to synthesizing the compound of interest. They focused on the oxidation reactions of hydroxymethylfurfural, which is structurally related to the target compound (Partenheimer & Grushin, 2001).
Biobased Polyesters : A study by Jiang et al. (2014) on 2,5-bis(hydroxymethyl)furan, a compound similar to the one , demonstrated its use in synthesizing biobased polyesters. This suggests potential applications in developing sustainable materials (Jiang et al., 2014).
Antioxidant Properties : Abd-Almonuim et al. (2020) investigated the antioxidant activities of a coumarin substituted heterocyclic compound synthesized in a dioxin-ethanol medium, which shares structural similarities with the compound . The compound exhibited high antioxidant activities (Abd-Almonuim et al., 2020).
Synthesis of Aza-Uracil Derivatives : El-Barbary et al. (2011) synthesized and studied the biological activity of aza-uracil derivatives, which are structurally related to the compound . Their research demonstrates the diverse potential applications of such compounds in pharmacology (El‐Barbary et al., 2011).
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c21-17(20-13-3-4-14-15(8-13)26-11-25-14)19-10-18(22,12-5-7-23-9-12)16-2-1-6-24-16/h1-9,22H,10-11H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPHTKUGNWWISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B2437147.png)
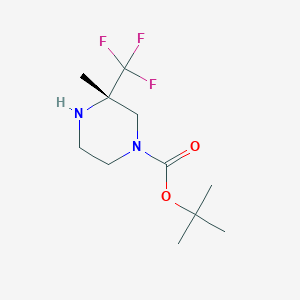
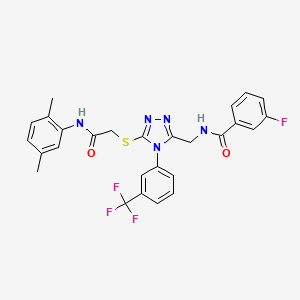
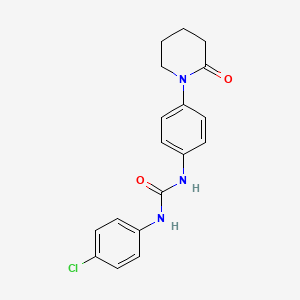
![N-isobutyl-4-isopropyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2437153.png)
![4-Cyclobutyl-6-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2437154.png)
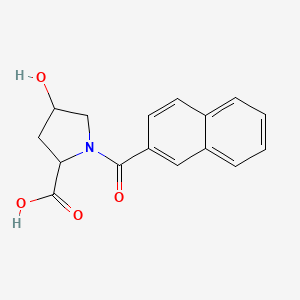

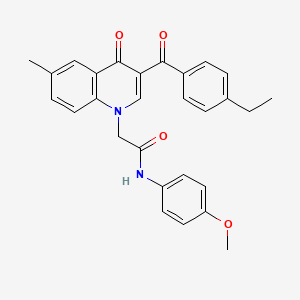

![3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2437160.png)
![5-hydroxy-2-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2437163.png)

![1-(3-methoxypropyl)-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2437167.png)